molecular formula C18H34Cl2N2O5S B565035 Clindamycin-d3 Hydrochloride CAS No. 1356933-72-6

Clindamycin-d3 Hydrochloride

Cat. No.: B565035
CAS No.: 1356933-72-6
M. Wt: 464.457
InChI Key: AUODDLQVRAJAJM-FJCVKDQNSA-N
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Description

Clindamycin-d3 Hydrochloride is a deuterated form of Clindamycin Hydrochloride, a semi-synthetic derivative of lincomycin. It is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain aerobic bacteria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Clindamycin due to its stable isotope labeling.

Mechanism of Action

Target of Action

Clindamycin-d3 Hydrochloride, also known as 7(S)-Chloro-7-deoxylincomycin-d3, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the formation of peptide bonds during protein synthesis .

Mode of Action

This compound binds to the 50S ribosomal subunit, thereby disrupting protein synthesis . It interferes with the transpeptidation reaction, which is a critical step in protein synthesis that involves the formation of peptide bonds . This disruption inhibits the elongation of the peptide chain, effectively halting the synthesis of new proteins within the bacterial cell .

Biochemical Pathways

By inhibiting protein synthesis, this compound affects various biochemical pathways within the bacterial cell. The disruption of protein synthesis leads to changes in the cell wall surface, which decreases the adherence of bacteria to host cells . This alteration in the bacterial cell wall can affect numerous downstream pathways, including those involved in bacterial replication and virulence .

Pharmacokinetics

This compound exhibits rapid absorption when administered orally, with approximately 90% bioavailability . The elimination half-life of Clindamycin is about 3 hours in adults and 2.5 hours in children . This relatively short half-life necessitates administration every six hours to ensure adequate antibiotic concentrations .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to a halt in bacterial replication . Additionally, the changes induced in the bacterial cell wall surface decrease the adherence of bacteria to host cells, thereby increasing the intracellular killing of organisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50S ribosomal subunit, such as erythromycin, clarithromycin, and azithromycin, may compete for binding at this site . Additionally, resistance to Clindamycin may develop, generally as a result of base modification within the 23S ribosomal RNA .

Biochemical Analysis

Biochemical Properties

Clindamycin-d3 Hydrochloride plays a significant role in biochemical reactions. It works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This disruption of bacterial protein synthesis causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the 50s ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction . This inhibition of early chain elongation results in changes in the cell wall surface, decreasing adherence of bacteria to host cells, and increasing intracellular killing of organisms .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include an extended postantibiotic effect against some strains of bacteria, which may be attributed to persistence of the drug at the ribosomal binding site

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The standard dose of Clindamycin for dogs is 5 mg per pound of body weight every 12 hours or 10 mg per pound of body weight every 24 hours

Metabolic Pathways

This compound is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites This knowledge of the potential relevance of the drug’s metabolites and disposition is of interest

Transport and Distribution

This compound achieves high intracellular levels in phagocytic cells and high levels in bone This suggests that it is effectively transported and distributed within cells and tissues

Subcellular Localization

One of the identified targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin-d3 Hydrochloride typically involves the deuteration of Clindamycin. The process begins with the synthesis of Clindamycin from lincomycin. Lincomycin undergoes a series of chemical reactions, including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis to obtain 7-epime lincomycin. This intermediate is then chlorinated to produce Clindamycin .

For the deuteration process, Clindamycin is subjected to a reaction with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Clindamycin-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Chlorinated derivatives of lincomycin.

Scientific Research Applications

Clindamycin-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clindamycin-d3 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification in biological systems. Its stable isotope labeling makes it a valuable tool in drug development and analytical chemistry.

Properties

IUPAC Name

(2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUODDLQVRAJAJM-QCGDUVFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)NC(C2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)C(C)Cl)CCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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